Cas no 2228737-59-3 (tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)

tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate
- EN300-1871684
- 2228737-59-3
- tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate
-
- インチ: 1S/C14H20ClFN2O2/c1-14(2,3)20-13(19)18-8-10(7-17)9-4-5-12(16)11(15)6-9/h4-6,10H,7-8,17H2,1-3H3,(H,18,19)
- InChIKey: VBVMRIVTPMJNAX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(CN)CNC(=O)OC(C)(C)C)F
計算された属性
- 精确分子量: 302.1197337g/mol
- 同位素质量: 302.1197337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871684-2.5g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1871684-0.05g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1871684-0.1g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1871684-1.0g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1871684-10.0g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1871684-5.0g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1871684-10g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1871684-0.25g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1871684-0.5g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1871684-5g |
tert-butyl N-[3-amino-2-(3-chloro-4-fluorophenyl)propyl]carbamate |
2228737-59-3 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamateに関する追加情報
tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate (CAS No. 2228737-59-3) is a complex organic molecule with significant applications in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoalkyl chain, and a substituted phenyl ring. The presence of chlorine and fluorine substituents on the phenyl ring introduces electronic and steric effects that can influence its reactivity and bioavailability.
Recent studies have highlighted the potential of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antiviral agents, where its amino group can serve as a site for further functionalization. The tert-butyl carbamate moiety is particularly valuable due to its stability and ease of manipulation in synthetic chemistry.
The synthesis of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate typically involves multi-step reactions, including nucleophilic substitutions and carbonyl chemistry. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing both time and energy consumption. This approach aligns with the growing trend toward sustainable chemical practices in the pharmaceutical industry.
In terms of pharmacokinetics, tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate exhibits favorable absorption profiles in preclinical models. Its lipophilic nature, influenced by the tert-butyl group and halogenated phenyl ring, contributes to its ability to cross biological membranes. However, further studies are required to evaluate its metabolism and excretion pathways in vivo.
The structural versatility of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate makes it a valuable intermediate in drug discovery programs targeting various therapeutic areas. For example, its amino group can be modified to introduce bioisosteric replacements or to facilitate conjugation with other pharmacophores. Additionally, the halogenated phenyl ring provides opportunities for tuning the molecule's selectivity and potency.
From an environmental perspective, the degradation pathways of tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate under different conditions have been investigated. These studies are crucial for understanding its potential impact on ecosystems and for developing strategies to minimize environmental footprint during manufacturing processes.
In conclusion, tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate is a versatile compound with promising applications in drug development and organic synthesis. Its unique structure, combined with recent advances in synthetic methodologies and pharmacological insights, positions it as a key player in future research endeavors.
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